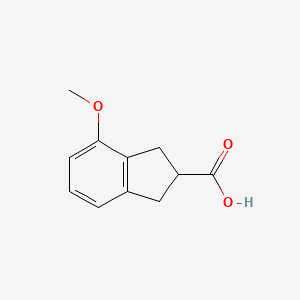

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Description

BenchChem offers high-quality 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-4-2-3-7-5-8(11(12)13)6-9(7)10/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTFCBTYQBQBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508231 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76413-91-7 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 76413-91-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 76413-91-7), a substituted indane derivative of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents well-founded predictions of its physicochemical and spectral properties based on analogous structures. A plausible synthetic route is detailed, complete with a step-by-step protocol. Furthermore, potential applications are discussed in the context of the known biological activities of structurally related methoxy-substituted indene and indole derivatives. This guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this and similar molecular scaffolds.

Introduction

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a member of the indane class of bicyclic aromatic compounds. The indane framework, consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules and approved drugs.[1] The introduction of a methoxy group on the aromatic ring and a carboxylic acid function on the aliphatic ring offers multiple points for chemical modification and potential interaction with biological targets. The methoxy group, in particular, is a common substituent in many natural products and pharmaceuticals, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.[2]

This guide aims to provide a detailed technical profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, laying the groundwork for its further investigation and potential utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76413-91-7 | BLDpharm[3] |

| Molecular Formula | C₁₁H₁₂O₃ | BLDpharm[3] |

| Molecular Weight | 192.21 g/mol | BLDpharm[3] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water. | Inferred from general properties of carboxylic acids |

| pKa | Predicted: ~4-5 | Inferred from benzoic acid and related structures |

| SMILES | O=C(C1CC2=C(C(OC)=CC=C2)C1)O | BLDpharm[3] |

Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

A plausible synthetic route to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can be adapted from established methods for the synthesis of related indane-2-carboxylic acids. A common approach involves the hydrolysis of the corresponding ester, which can be prepared via several routes. The following protocol outlines a potential synthesis starting from 4-methoxy-indan-1-one.

Proposed Synthetic Workflow

Sources

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Executive Summary

This guide provides a comprehensive technical overview of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a molecule of significant interest for researchers and drug development professionals. The dihydroindene (or indane) scaffold is a well-established privileged structure in medicinal chemistry, and understanding the precise molecular architecture of its derivatives is paramount for rational drug design. This document delineates the core identity, physicochemical properties, and a multi-faceted analytical approach to unequivocally confirm the structure of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), while also discussing its synthetic strategy and the strategic implications of its functional groups—the methoxy ether and the carboxylic acid—in the context of modern drug discovery.

Introduction: The Indane Scaffold in Medicinal Chemistry

The indane framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a cornerstone in the development of therapeutic agents. Its rigid, yet three-dimensional, structure provides an excellent scaffold for orienting pharmacophoric elements in precise spatial arrangements to optimize interactions with biological targets. 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid combines this valuable scaffold with two key functional groups: a carboxylic acid, which can act as a critical hydrogen bond donor/acceptor or a bioisostere for other functionalities, and a methoxy group on the aromatic ring, which can modulate electronic properties, metabolic stability, and target affinity. A thorough characterization of its molecular structure is the foundational step for its use as a building block in synthesizing more complex, biologically active molecules.

Core Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its fundamental descriptors. 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a solid at room temperature and requires specific storage conditions to ensure its stability.

Chemical Structure

The molecule features a central 2,3-dihydro-1H-indene core. A carboxylic acid moiety is attached at the C2 position of the cyclopentane ring, and a methoxy group is substituted at the C4 position of the aromatic ring.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 76413-91-7 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| SMILES | O=C(C1CC2=C(C(OC)=CC=C2)C1)O | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [1] |

Elucidation of the Molecular Structure: A Multi-Technique Approach

Confirming the molecular structure of a novel or synthesized compound is a non-negotiable step in chemical research and drug development. A consensus structure is typically achieved by synthesizing data from multiple orthogonal analytical techniques. The causality behind this approach is that while one technique may provide evidence for a particular feature, it may be ambiguous about others; combining methods provides a self-validating system of interlocking evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution.

-

Expertise & Causality: ¹H NMR reveals the electronic environment, count, and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). 2D NMR techniques (like COSY and HSQC) would be employed to definitively map out the proton-proton and proton-carbon correlations, confirming the indane ring system and the precise location of the substituents.

Predicted Spectroscopic Data:

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~12.0 | broad singlet | 1H | -COOH |

| Aromatic | ~7.1-7.3 | triplet | 1H | H-6 |

| Aromatic | ~6.7-6.9 | doublet | 1H | H-5 |

| Aromatic | ~6.7-6.9 | doublet | 1H | H-7 |

| Methoxy | ~3.8 | singlet | 3H | -OCH₃ |

| Aliphatic | ~3.0-3.5 | multiplet | 1H | H-2 |

| Aliphatic | ~2.8-3.2 | multiplet | 4H | H-1, H-3 |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl | ~175-180 | -COOH |

| Aromatic (C-O) | ~155-160 | C-4 |

| Aromatic (Quaternary) | ~135-145 | C-3a, C-7a |

| Aromatic (CH) | ~120-130 | C-6 |

| Aromatic (CH) | ~105-115 | C-5, C-7 |

| Methoxy | ~55 | -OCH₃ |

| Aliphatic (CH) | ~40-45 | C-2 |

| Aliphatic (CH₂) | ~30-35 | C-1, C-3 |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire standard ¹H, ¹³C{¹H}, and, if necessary, 2D COSY and HSQC spectra according to instrument-specific standard operating procedures.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

-

Expertise & Causality: For this molecule, IR is a rapid and definitive method to confirm the carboxylic acid and ether functionalities. Carboxylic acids in the solid or liquid state typically exist as hydrogen-bonded dimers, which has a profound and characteristic effect on the spectrum. This dimerization results in a very broad O-H stretching band and a slight lowering of the C=O stretching frequency compared to a free monomer.[2]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (dimer) |

| 2850-3000 | C-H stretch | Aliphatic & Aromatic |

| ~1705 | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether & Carboxylic Acid |

Mass Spectrometry (MS)

MS is the gold standard for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

-

Expertise & Causality: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula C₁₁H₁₂O₃. The fragmentation pattern in the mass spectrum would be expected to show losses of characteristic neutral fragments such as H₂O (water), COOH (formic acid radical), and CH₃ (methyl radical), further corroborating the proposed structure.

Predicted Mass Spectrometry Data (ESI-):

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M-H]⁻ | 191.07136 | 143.1 |

| [M+HCOO]⁻ | 237.07684 | 161.1 |

| [M+CH₃COO]⁻ | 251.09249 | 180.9 |

| Data sourced from predicted values, useful for advanced structural confirmation.[3] |

Hypothetical X-ray Crystallography Analysis

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive technique.

-

Expertise & Causality: While a crystal structure for this specific molecule is not publicly available, analysis of related structures, such as 5-methoxy-1H-indole-2-carboxylic acid, reveals the formation of cyclic dimers through strong intermolecular hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[4][5] It is highly probable that 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid would crystallize in a similar dimeric fashion. This analysis provides precise bond lengths, bond angles, and the conformational arrangement of the molecule in the crystal lattice, which is invaluable for computational modeling and understanding solid-state properties.

Synthetic Strategy

The availability of a reliable synthetic route is crucial for any research application. While numerous methods exist for the synthesis of indenes[6], a plausible approach for this specific molecule would involve the construction of the indanone core followed by modification to introduce the carboxylic acid.

Protocol: Key Step - Ester Hydrolysis (Illustrative) This protocol outlines the final deprotection step to yield the carboxylic acid.

-

Reaction Setup: To a solution of the corresponding ester precursor (e.g., methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) (2.0-3.0 eq).

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

-

Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 3 (NMR, MS, IR).

Implications for Drug Discovery and Development

The structural features of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid have direct consequences for its application in drug design.

-

The Carboxylic Acid Moiety: This group is a common pharmacophore capable of forming strong ionic and hydrogen bond interactions with protein targets. However, its ionizable nature can limit passive diffusion across biological membranes, such as the blood-brain barrier, and can sometimes lead to metabolic liabilities.[7] Therefore, it may be a key binding element or a handle for prodrug strategies or bioisosteric replacement.

-

The Methoxy Group: The -OCH₃ group at the 4-position significantly influences the electronic properties of the aromatic ring. It can serve as a hydrogen bond acceptor and its position can direct metabolism (e.g., O-demethylation) or block a potential site of aromatic oxidation, thereby enhancing metabolic stability.

-

The Indane Scaffold: The constrained bicyclic system reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.

This molecule represents a well-defined fragment that can be used in fragment-based drug discovery (FBDD) or as a starting point for building more complex lead compounds through derivatization of its carboxylic acid handle.

Conclusion

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a compound whose value lies in the strategic combination of a rigid, drug-like scaffold with versatile chemical functionalities. Its molecular structure can be confidently elucidated through a synergistic application of NMR, IR, and MS, with each technique providing a layer of self-validating evidence. A deep understanding of its three-dimensional structure, electronic properties, and synthetic accessibility empowers researchers and medicinal chemists to effectively utilize it as a sophisticated building block in the design and development of next-generation therapeutics.

References

-

ChemSynthesis. (2025). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved from [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2139. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

-

ChemBK. (2024). 1-oxo-2,3-dihydroindene-4-carboxylic acid. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (2012). CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

PubMed, National Institutes of Health. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. 76413-91-7|4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. PubChemLite - 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indene synthesis [organic-chemistry.org]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No: 76413-91-7), a notable indene derivative.[1] For researchers in medicinal chemistry and drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural integrity. This document synthesizes theoretical predictions with established spectroscopic principles to offer a comprehensive analytical framework for this compound.

While extensive, peer-reviewed experimental spectra for this specific molecule are not widely published, this guide establishes a robust predictive model based on its chemical structure and data from analogous compounds. This approach provides a scientifically grounded baseline for researchers undertaking synthesis or analysis of this molecule.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Molecular Formula: C₁₁H₁₂O₃[1][2] Molecular Weight: 192.21 g/mol [1]

The molecule consists of a dihydroindene core, which is a bicyclic system comprising a benzene ring fused to a five-membered ring. The key functional groups that will dominate the spectroscopic analysis are:

-

A carboxylic acid group at the 2-position of the indene skeleton.

-

A methoxy group at the 4-position of the aromatic ring.

-

An aromatic ring with a specific substitution pattern.

-

An aliphatic five-membered ring .

Caption: Chemical structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established chemical shift principles and data from structurally similar indene compounds.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The solvent of choice for a carboxylic acid is typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), which may cause slight variations in chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.[5] |

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet | 3H | The three protons on the aromatic ring will exhibit splitting patterns (doublets, triplets) depending on their coupling with each other. The electron-donating methoxy group will influence their precise shifts. |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Methoxy protons typically appear as a sharp singlet in this region.[6] |

| Benzylic/Aliphatic (-CH₂) | 2.8 - 3.4 | Multiplet | 4H | The two methylene groups (CH₂) on the five-membered ring will be diastereotopic and will likely show complex splitting patterns (multiplets) due to coupling with each other and the adjacent methine proton. |

| Aliphatic (-CH-) | 3.5 - 4.0 | Multiplet | 1H | The methine proton at the C2 position, attached to the carboxylic acid, will appear as a multiplet due to coupling with the adjacent CH₂ protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Carboxylic Acid (-C OOH) | 170 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[5][7] |

| Aromatic (Ar-C ) | 110 - 150 | Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group (C4) being the most deshielded. |

| Methoxy (-OC H₃) | ~55 | Aromatic methoxy carbons typically resonate around 55-60 ppm.[6][8] |

| Aliphatic (-C H-) | 40 - 50 | The methine carbon at C2. |

| Aliphatic (-C H₂-) | 30 - 40 | Two distinct signals are expected for the two methylene carbons (C1 and C3). |

Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrumental Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain a sharp, symmetrical solvent peak. This step is critical for high-resolution spectra.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups. The spectrum of a carboxylic acid is typically characterized by very broad and intense absorptions.[5][9]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | This extremely broad band is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[5][10] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the CH and CH₂ groups. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is very intense. Its position here reflects a conjugated, hydrogen-bonded dimer.[5] |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium | In-plane stretching vibrations of the aromatic ring. |

| C-O Stretch | 1210 - 1320 | Strong | Stretching of the C-O single bond in the carboxylic acid and the aryl ether. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a carboxylic acid, electrospray ionization (ESI) in negative ion mode is often highly effective.

Expected Ionization: In ESI, the molecule is expected to readily lose a proton to form the deprotonated molecule [M-H]⁻.

Predicted Mass-to-Charge Ratios (m/z):

| Ion | Predicted m/z | Rationale |

| [M-H]⁻ | 191.07 | Deprotonated parent molecule (C₁₁H₁₁O₃⁻). This is often the base peak in negative ESI mode.[2][11] |

| [M+H]⁺ | 193.09 | Protonated parent molecule (C₁₁H₁₃O₃⁺). Observable in positive ESI mode.[2] |

| [M+Na]⁺ | 215.07 | Sodium adduct of the parent molecule. Commonly observed in positive ESI mode.[2] |

Key Fragmentation Pathways: A primary fragmentation pathway would involve the loss of CO₂ (44 Da) from the parent ion, a characteristic fragmentation for carboxylic acids. Another likely fragmentation is the loss of the methoxy group.

Conclusion

This guide outlines the predicted spectroscopic characteristics of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. The provided tables of predicted NMR chemical shifts, IR absorption bands, and mass spectrometry ions serve as a robust reference for any scientist working with this compound. The detailed protocols offer a standardized methodology for acquiring high-quality, reproducible data. By combining this predictive framework with empirical data, researchers can confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent research and development efforts.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

-

3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health. Available at: [Link]

-

methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. ChemSynthesis. Available at: [Link]

-

4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite. Available at: [Link]

- CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound. Google Patents.

-

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available at: [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

-

Table of Contents. The Royal Society of Chemistry. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

-

Spectra and physical data of (A2) :. The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem. Available at: [Link]

Sources

- 1. 76413-91-7|4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 3. CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [pubmed.ncbi.nlm.nih.gov]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

1H NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally confirm the structure of a novel compound is paramount. This guide provides an in-depth technical analysis of the Proton (¹H) NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a substituted indane derivative.

The indane scaffold is a common motif in pharmacologically active molecules. Understanding the precise substitution pattern is critical, and ¹H NMR is the primary tool for this determination. This document will deconstruct the molecular architecture of the title compound, predict its ¹H NMR spectrum based on established chemical principles, provide a field-proven experimental protocol for data acquisition, and offer insights into the spectral interpretation.

Molecular Structure and Proton Environments

A rigorous analysis of the ¹H NMR spectrum begins with a thorough examination of the molecule's structure to identify all chemically non-equivalent protons.

Figure 1. Structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with key proton environments labeled (H-1a, H-1b, H-2, H-3a, H-3b, H-5, H-6, H-7, -OCH₃, -COOH).

Figure 1. Structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with key proton environments labeled (H-1a, H-1b, H-2, H-3a, H-3b, H-5, H-6, H-7, -OCH₃, -COOH).

The structure contains ten unique proton signals:

-

Carboxylic Acid Proton (-COOH): A highly deshielded proton due to the acidic nature and hydrogen bonding capabilities.

-

Methoxy Protons (-OCH₃): Three equivalent protons of the methyl group attached to the aromatic ring via an oxygen atom.

-

Aromatic Protons (H-5, H-6, H-7): Three protons on the benzene ring, each in a distinct chemical environment due to the methoxy substituent.

-

Aliphatic Protons (H-1a, H-1b, H-2, H-3a, H-3b): Protons on the five-membered cyclopentane ring. The protons at C1 and C3 are diastereotopic due to the chiral center at C2, making them chemically non-equivalent.

Predicted ¹H NMR Spectral Data

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be synthesized from established data for analogous structures and fundamental NMR principles. The following table summarizes the expected chemical shifts (δ), integration values, and multiplicities.

| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification & Causality |

| -COOH | 10.0 - 13.0 | 1H | Broad Singlet (br s) | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen exchange and hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.[1][2] |

| H-6 | ~7.15 | 1H | Triplet (t) | This proton is ortho to H-5 and H-7, leading to a triplet splitting pattern (assuming J₅,₆ ≈ J₆,₇). It is expected to be the most shielded of the aromatic protons. |

| H-7 | ~6.80 | 1H | Doublet (d) | Coupled only to H-6. The methoxy group at C4 exerts a moderate electron-donating effect, shielding this adjacent proton. |

| H-5 | ~6.75 | 1H | Doublet (d) | Coupled only to H-6. This proton is ortho to the electron-donating methoxy group, resulting in significant shielding. |

| -OCH₃ | 3.8 - 3.9 | 3H | Singlet (s) | Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[3] Their chemical environment is shielded compared to the aromatic protons. |

| H-2 | 3.4 - 3.6 | 1H | Multiplet (m) or Quintet (quin) | This methine proton is coupled to four neighboring protons (H-1a, H-1b, H-3a, H-3b), resulting in a complex multiplet. |

| H-1a, H-1b, H-3a, H-3b | 2.8 - 3.3 | 4H | Multiplets (m) | These four diastereotopic protons form a complex, overlapping system. They are deshielded relative to simple alkanes due to their benzylic nature. Their signals will likely appear as complex multiplets, often as doublets of doublets.[1] |

Note: Coupling constants (J-values) for aromatic systems are typically in the range of 7-9 Hz for ortho coupling. In the aliphatic region, geminal couplings (²J) are around 12-18 Hz, while vicinal couplings (³J) are highly dependent on the dihedral angle but typically range from 5-10 Hz.[4][5]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a rigorous and validated protocol is essential. The following steps represent a field-proven methodology for the analysis of small organic molecules.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. The carboxylic acid proton signal is often better resolved in DMSO-d₆.

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains a pre-calibrated amount.[8]

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved particulate matter.[7]

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully clean the exterior of the NMR tube and insert it into the spectrometer's spinner turbine. Place the sample into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg30 or similar) is typically sufficient.

-

Number of Scans (NS): Start with 16 or 32 scans for a preliminary spectrum. Increase if necessary to improve the signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically by the instrument during pre-acquisition scans.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis.

-

-

Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons for each signal.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualizing Workflows and Molecular Interactions

Diagrams are essential for clarifying complex workflows and relationships within the molecule.

Caption: NMR Data Acquisition and Processing Workflow.

Caption: Spin-Spin Coupling in the Aliphatic Region.

Advanced Techniques for Unambiguous Assignment

For complex molecules, a 1D ¹H NMR spectrum may contain overlapping signals that are difficult to assign definitively. In such cases, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms a spin-spin coupling interaction, typically over two or three bonds. This would be instrumental in confirming the connectivity of the H-1, H-2, and H-3 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is incredibly useful for resolving overlapping proton signals by spreading them out across the ¹³C chemical shift range.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is powerful for piecing together molecular fragments and assigning quaternary carbons.

Conclusion

The ¹H NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is rich with structural information. A detailed analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the complete assignment of all proton signals. By combining theoretical prediction with a robust experimental protocol, researchers can confidently verify the structure of this and related compounds. The application of advanced 2D NMR techniques can further solidify these assignments, providing the high level of structural confidence required in scientific research and drug development.

References

-

ResearchGate. ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Available at: [Link]

-

Agrawal, P.K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Available at: [Link]

-

UCL Chemistry Department. Spin-Spin Coupling. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. Spin-Spin Coupling. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Nanalysis Corp. Spin-Spin Coupling – Beyond Multiplicity. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Taylor & Francis Online. Spin-spin coupling – Knowledge and References. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

This guide provides a comprehensive technical overview of the principles, experimental procedures, and spectral interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Tailored for researchers, chemists, and professionals in drug development, this document offers field-proven insights into the structural elucidation of this valuable synthetic intermediate.

Introduction: The Role of NMR in Structural Verification

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a substituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The precise characterization of its derivatives is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships during the drug discovery process.

Among the arsenal of analytical techniques, ¹³C NMR spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a specific signal, or resonance, in the spectrum. The position of this signal (the chemical shift) is highly sensitive to the local electronic environment, offering unambiguous insights into the molecule's connectivity and functional groups. This guide will deconstruct the ¹³C NMR spectrum of the title compound, providing a framework for its analysis.

Figure 1: Structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with IUPAC numbering for ¹³C NMR assignment.

Foundational Principles: Understanding ¹³C Chemical Shifts

The chemical shift (δ) in ¹³C NMR spectroscopy is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is set to 0 parts per million (ppm). The chemical environment dictates the extent to which a carbon nucleus is "shielded" or "deshielded" from the main magnetic field by its surrounding electrons. Key factors influencing the chemical shift include:

-

Hybridization: The chemical shift increases with increasing s-character of the carbon atom (sp³ < sp² < sp).

-

Inductive Effects: Electronegative atoms attached to or near a carbon atom withdraw electron density, deshielding the nucleus and shifting its signal to a higher ppm value (downfield).[1][2] For instance, carbons bonded to oxygen appear at a significantly higher chemical shift than simple alkane carbons.[1][3]

-

Resonance Effects: Electron-donating or -withdrawing groups on an aromatic ring can cause significant shielding or deshielding at the ortho and para positions, altering their chemical shifts. The methoxy group (-OCH₃) is a strong electron-donating group.

-

Anisotropy: The magnetic fields generated by π-electron systems (like aromatic rings and carbonyl groups) create distinct shielding and deshielding cones, affecting nearby nuclei.

For the title compound, we can predict the approximate chemical shift regions for its 11 unique carbon atoms based on these established principles.[4]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is contingent on a meticulous experimental setup. The following protocol outlines a robust, self-validating workflow designed to ensure reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-25 mg of high-purity 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and single solvent resonance at ~77 ppm. For compounds with exchangeable protons (like the carboxylic acid proton), deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, with a solvent signal around 39.5 ppm.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Configuration & Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Set up a standard proton-decoupled ¹³C experiment. Typical parameters on a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45° (to allow for faster repetition rates).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. The quaternary carbons, especially the carbonyl and ipso-carbons, have longer relaxation times. A sufficient delay is crucial for their quantitative observation.

-

Number of Scans (ns): 1024-4096 scans, depending on sample concentration. This is necessary due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (sw): 0-220 ppm, to ensure all carbon signals are captured.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift.

-

Figure 2: Standard workflow for ¹³C NMR analysis.

Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is expected to show 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts and their assignments are detailed below.

Predicted ¹³C NMR Chemical Shift Data

| Carbon Atom | Predicted δ (ppm) | Justification |

| C=O (Carboxylic Acid) | ~175-180 | Characteristic downfield shift for a carboxylic acid carbon.[1][4] |

| C-4 (Ar-O) | ~158 | Aromatic carbon directly attached to the electron-donating methoxy group, highly deshielded. |

| C-7a | ~142 | Quaternary aromatic carbon at the ring junction, deshielded. |

| C-3a | ~135 | Quaternary aromatic carbon at the ring junction. |

| C-6 | ~128 | Aromatic CH carbon, standard chemical shift. |

| C-5 | ~115 | Aromatic CH carbon ortho to the methoxy group, shielded by resonance. |

| C-7 | ~110 | Aromatic CH carbon para to the methoxy group, strongly shielded by resonance. |

| -OCH₃ (Methoxy) | ~55-56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[5] |

| C-2 | ~45 | Aliphatic CH carbon alpha to the carboxylic acid group. |

| C-1 | ~35 | Aliphatic CH₂ carbon, benzylic. |

| C-3 | ~30 | Aliphatic CH₂ carbon. |

Detailed Peak Assignments

-

Downfield Region (170-180 ppm): A single, low-intensity peak is expected here, corresponding to the carboxylic acid carbonyl carbon . Its quaternary nature and long relaxation time contribute to its lower intensity.[4]

-

Aromatic Region (110-160 ppm): Six signals are anticipated in this region.

-

The most downfield signal (~158 ppm) is assigned to C-4 , the carbon directly bonded to the highly electronegative oxygen of the methoxy group.

-

The two other quaternary carbons, C-7a and C-3a , will appear as low-intensity signals around 142 ppm and 135 ppm, respectively.

-

The three protonated aromatic carbons (C-5, C-6, C-7 ) will give more intense signals. Due to the strong electron-donating effect of the methoxy group, the ortho (C-5 ) and para (C-7 ) positions are shielded and will appear upfield (~115 ppm and ~110 ppm, respectively). C-6 , being meta, is least affected and will appear at a more standard aromatic chemical shift (~128 ppm).

-

-

Upfield Region (25-60 ppm): Four signals corresponding to the aliphatic and methoxy carbons are expected.

-

The methoxy carbon (-OCH₃) will appear as a sharp, intense signal around 55-56 ppm.[5]

-

The methine carbon C-2 , being alpha to the electron-withdrawing carboxylic acid group, will be the most downfield of the aliphatic signals, around 45 ppm.

-

The two methylene carbons, C-1 and C-3 , are expected around 35 ppm and 30 ppm, respectively. C-1 is in a benzylic position, which typically results in a slightly downfield shift compared to a standard alkane CH₂ group.

-

Conclusion and Further Steps

The ¹³C NMR spectrum provides an unambiguous fingerprint of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Through a systematic analysis of chemical shifts, all 11 carbon atoms can be confidently assigned, confirming the molecular structure. The predicted spectrum, based on established principles of substituent effects, aligns with the expected electronic environment of each carbon nucleus.

For a more profound structural confirmation, advanced NMR experiments can be employed:

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon atom with its directly attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between carbons and protons, confirming the connectivity of the molecular fragments.

This comprehensive approach, grounded in robust experimental protocol and sound theoretical principles, exemplifies the power of ¹³C NMR spectroscopy as a cornerstone of chemical analysis in modern drug development and materials science.

References

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Sýkora, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 543-552. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ionization processes and subsequent fragmentation pathways under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) conditions. By leveraging established principles of ion chemistry and drawing parallels with related molecular structures, we elucidate the key bond cleavages and rearrangements that characterize this molecule. This guide offers both predictive insights for analytical method development and a foundational framework for the structural confirmation of this and similar indane derivatives.

Introduction: The Analytical Imperative

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a substituted indane derivative, a structural motif present in various biologically active molecules and pharmaceutical intermediates. The precise characterization of such compounds is paramount, and mass spectrometry stands as a cornerstone technology for this purpose due to its unparalleled sensitivity and structural diagnostic power. Understanding the collision-induced dissociation (CID) pathways is not merely an academic exercise; it is essential for unambiguous compound identification in complex matrices, metabolite profiling, and quality control in synthetic chemistry.[2]

This guide moves beyond a simple catalog of fragments. It explains the causal mechanisms driving the fragmentation cascade, providing the "why" behind the observed product ions. We will explore the molecule's behavior in both positive and negative ionization modes, as each provides complementary structural information.

Ionization: The Gateway to Gas-Phase Chemistry

Electrospray ionization (ESI) is the method of choice for generating intact gas-phase ions from moderately polar molecules like our target compound. The presence of a carboxylic acid and a methoxy group facilitates efficient ionization.

-

Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid group is readily abstracted, forming the deprotonated molecule, [M-H]⁻, as the primary precursor ion. This is typically the most efficient and preferred ionization mode for carboxylic acids. For 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, this corresponds to a precursor ion at m/z 191.07 .[3]

-

Positive Ion Mode ([M+H]⁺): Protonation can occur, likely at the carbonyl oxygen of the carboxylic acid or the oxygen of the methoxy group. This results in the formation of the protonated molecule, [M+H]⁺, as the precursor ion at m/z 193.08 .[3]

Negative Ion Mode Fragmentation: The Dominance of Decarboxylation

The fragmentation of the [M-H]⁻ ion (m/z 191.07) is anticipated to be direct and highly characteristic. The gas-phase chemistry of deprotonated carboxylic acids is well-documented and often dominated by the loss of carbon dioxide.[4][5]

Primary Fragmentation Pathway: Decarboxylation

Upon collisional activation, the carboxylate anion readily undergoes decarboxylation, expelling a neutral molecule of carbon dioxide (CO₂, 44.01 Da). This is a charge-driven process that results in the formation of a stable carbanion.

-

[M-H]⁻ → [M-H-CO₂]⁻ + CO₂

-

m/z 191.07 → m/z 147.06

This fragmentation is often the most intense transition observed in the MS/MS spectrum of a carboxylic acid and serves as a powerful diagnostic tool for identifying this functional group.[6][7] The stability of the resulting 4-methoxy-2,3-dihydro-1H-indenyl anion makes this a particularly favorable pathway.

Secondary Fragmentation

The primary product ion at m/z 147.06 can undergo further fragmentation, although this typically requires higher collision energy. A plausible subsequent fragmentation is the loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group.

-

[M-H-CO₂]⁻ → [M-H-CO₂-CH₃]⁻• + •CH₃

-

m/z 147.06 → m/z 132.04

This process results in a radical anion, and its observation would provide confirmation of the methoxy substituent.

Caption: Predicted CID pathway for deprotonated 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

Positive Ion Mode Fragmentation: A More Complex Landscape

The fragmentation of the protonated molecule, [M+H]⁺ (m/z 193.08), is expected to be more complex, offering multiple competing pathways that provide detailed structural information about different parts of the molecule.

Initial Losses from the Carboxylic Acid Group

The protonated carboxylic acid group is highly susceptible to fragmentation. Two primary losses are anticipated:

-

Loss of Water (H₂O): A facile neutral loss of water (18.01 Da) can occur, leading to the formation of a stable acylium ion.

-

[M+H]⁺ → [M+H-H₂O]⁺ + H₂O

-

m/z 193.08 → m/z 175.07

-

-

Loss of Formic Acid (HCOOH): The entire carboxylic acid functional group can be eliminated as formic acid (46.01 Da), particularly if the proton is located on the indane ring system.

-

[M+H]⁺ → [M+H-HCOOH]⁺ + HCOOH

-

m/z 193.08 → m/z 147.08

-

Fragmentation Involving the Methoxy Group

The methoxy substituent on the aromatic ring provides another key fragmentation handle.

-

Loss of Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (15.02 Da).

-

[M+H]⁺ → [M+H-CH₃]⁺• + •CH₃

-

m/z 193.08 → m/z 178.06

-

-

Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of neutral formaldehyde (30.01 Da) from the methoxy group, resulting in a phenol-like product ion.

-

[M+H]⁺ → [M+H-CH₂O]⁺ + CH₂O

-

m/z 193.08 → m/z 163.07

-

Sequential Fragmentations

The primary fragment ions can undergo further dissociation. For instance, the ion at m/z 175.07 (resulting from water loss) can subsequently lose carbon monoxide (CO, 28.00 Da).

-

[M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺ + CO

-

m/z 175.07 → m/z 147.07

This ion at m/z 147.07 is isomeric with the one formed by the loss of formic acid, highlighting the complexity and potential for common product ions from different pathways.

Caption: Key predicted CID pathways for protonated 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

Summary of Predicted Fragments

The following table summarizes the key predicted ions for guiding experimental analysis.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

| Negative ESI | 191.07 | 147.06 | 44.01 (CO₂) | Carboxylic Acid |

| 132.04 | 59.03 (CO₂ + •CH₃) | Methoxy Group | ||

| Positive ESI | 193.08 | 175.07 | 18.01 (H₂O) | Carboxylic Acid |

| 163.07 | 30.01 (CH₂O) | Methoxy Group | ||

| 147.08 | 46.01 (HCOOH) | Carboxylic Acid | ||

| 147.07 | 46.01 (H₂O + CO) | Carboxylic Acid & Core |

Experimental Protocol: A Self-Validating Approach

To empirically validate these predictions, the following protocol for analysis on a standard ESI-Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.

Step 1: Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

Step 2: Mass Spectrometer Infusion and MS1 Scan

-

Infusion: Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Optimization: Optimize key ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature/flow, to maximize the signal intensity of the target precursor ion ([M-H]⁻ at m/z 191.07 or [M+H]⁺ at m/z 193.08).[8]

-

MS1 Spectrum Acquisition: Acquire a full scan MS1 spectrum to confirm the presence and purity of the precursor ion.

Step 3: Tandem MS (MS/MS) Analysis

-

Precursor Isolation: Set the first quadrupole (Q1) to isolate the target precursor ion (m/z 191.07 for negative mode or 193.08 for positive mode).

-

Collision Energy Optimization: In the collision cell (q2), introduce a collision gas (typically argon or nitrogen). Perform a collision energy ramp experiment (e.g., stepping from 5 to 40 eV) to find the optimal energy that produces a rich spectrum of fragment ions without completely eliminating the precursor.[2]

-

Product Ion Scan: Scan the third quadrupole (Q3) to detect the fragment ions produced in the collision cell.

-

Data Interpretation: Compare the experimentally observed fragment ions with the predicted values in the table above to confirm the fragmentation pathways.

Caption: A streamlined workflow for the ESI-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is predictable and highly informative. In negative ion mode, the spectrum is expected to be dominated by a characteristic loss of CO₂, providing a clear marker for the carboxylic acid group. In positive ion mode, a richer set of fragments arises from competing losses of water, formic acid, and formaldehyde, which collectively enable the comprehensive structural confirmation of the entire molecule. The methodologies and predictive data presented herein serve as a robust guide for any scientist engaged in the analysis of this compound, ensuring analytical accuracy and fostering deeper insights into its chemical properties.

References

-

Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: PubMed URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid Source: PubChemLite URL: [Link]

-

Title: Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions Source: PubMed URL: [Link]

-

Title: PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE Source: YouTube URL: [Link]

-

Title: GCMS Section 6.12 Source: Whitman College URL: [Link]

-

Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

-

Title: Impact of instrumental settings in electrospray ionization ion trap mass spectrometry on the analysis of O-methoxyethyl-O-methyl cellulose: a comprehensive quantitative evaluation Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. 76413-91-7|4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. Impact of instrumental settings in electrospray ionization ion trap mass spectrometry on the analysis of O-methoxyethyl-O-methyl cellulose: a comprehensive quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral assignment to explain the causal relationships behind experimental choices and interpretive reasoning. We will explore the molecule's structural components, predict its spectral features, detail robust experimental protocols, and provide a thorough analysis of the resulting spectrum.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a substituted indane derivative, a class of molecules that serve as valuable scaffolds in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, a methoxy-substituted aromatic ring, and a dihydroindene core—defines its chemical identity and reactivity.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural verification of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds.[1] This provides a unique molecular "fingerprint," allowing for rapid confirmation of functional groups, assessment of purity, and insights into intermolecular interactions like hydrogen bonding. This guide will serve as a definitive reference for acquiring and interpreting the IR spectrum of this target compound.

Molecular Architecture and Predicted Vibrational Signatures

A successful interpretation of an IR spectrum begins with a theoretical dissection of the molecule's structure. The key functional groups present in 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid each give rise to characteristic absorption bands.

Sources

An In-depth Technical Guide on the Potential Biological Activity of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The indene ring system, a bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold, forming the core of numerous compounds with significant biological activities. This guide focuses on a specific, yet underexplored, derivative: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. While direct extensive research on this particular molecule is limited, this document will synthesize information from structurally related compounds to postulate its potential therapeutic applications and provide a comprehensive framework for its biological evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the chemical properties of the molecule, propose potential biological activities based on its structural motifs—the 2,3-dihydro-1H-indene core, the carboxylic acid functional group, and the methoxy substituent—and provide detailed, field-proven experimental protocols to investigate these hypotheses.

Physicochemical Properties and Synthesis Overview

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a small molecule with the molecular formula C₁₁H₁₂O₃. The presence of the carboxylic acid group suggests it is a weak acid. The methoxy group and the bicyclic indene core contribute to its lipophilicity.

Hypothesized Biological Activities and Investigative Protocols

The structural features of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid suggest several potential avenues for biological activity. The indene core is a known pharmacophore in various bioactive compounds, and the methoxy and carboxylic acid groups can significantly influence its interaction with biological targets.

Anticancer and Antiproliferative Potential

Rationale: The 2,3-dihydro-1H-indene scaffold is present in compounds investigated for their anticancer properties. Some derivatives have been shown to inhibit Inhibitor of Apoptosis Proteins (IAPs), thereby sensitizing cancer cells to apoptotic signals.[2] Furthermore, certain trimethoxy-2,3-dihydro-1H-indene derivatives act as tubulin polymerization inhibitors, a well-established mechanism for anticancer drugs.[3] The presence of a methoxy group can also contribute to antiproliferative effects.

Proposed Investigational Workflow:

To assess the anticancer potential of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a multi-tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular models.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Line Selection: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

-

Cell Culture: Cells are to be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: A stock solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is prepared in DMSO. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values of Related Indene Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Trimethoxy-2,3-dihydro-1H-indene derivative (12d) | A549 | Not specified, but high inhibition at 0.1 µM | [3] |

| Trimethoxy-2,3-dihydro-1H-indene derivative (12q) | A549 | Not specified, but high inhibition at 0.1 µM | [3] |

| Sulindac Metabolite (Indene Derivative) | Various | Micromolar range | [4] |

Workflow Diagram: Anticancer Activity Screening

Caption: A tiered workflow for investigating the anticancer potential of the target compound.

Anti-inflammatory Activity

Rationale: Structurally related 2,3-dihydro-1H-indene analogues, known as diaporindenes, have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells.[5] This suggests that the indene core can modulate inflammatory pathways.

Proposed Investigational Workflow:

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in a relevant cell-based model.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Pre-treatment: The cells are pre-treated with various concentrations of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid for 1 hour. A positive control, such as L-NAME, should be included.

-

Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group (unstimulated) and a vehicle control group (LPS + DMSO) are also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 50 µL of the supernatant from each well is mixed with 50 µL of sulfanilamide solution followed by 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

-

Cell Viability: A parallel MTT assay should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

Caption: Hypothesized inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Enzyme Inhibition

Rationale: The indene scaffold has been successfully utilized in the design of enzyme inhibitors. For example, novel indene amino acid derivatives have been developed as potent succinate dehydrogenase inhibitors (SDHIs).[6] The carboxylic acid group can act as a key interacting moiety within an enzyme's active site, while the methoxy group can influence binding through hydrophobic interactions.

Proposed Investigational Workflow:

A general enzyme inhibition assay can be adapted to screen the compound against a panel of relevant enzymes. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes would be a logical starting point.

Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl.

-